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The table below summarizes the design and results from recent phase I clinical trials of Alisertib in

combination with other anticancer agents.

Trial &
Combination
Therapy

Recommended Phase 2
Dose (RP2D) / Maximum
Tolerated Dose (MTD)

Dose-
Limiting
Toxicities
(DLTs)

Most
Common
Grade ≥3
TRAEs

Efficacy
(Response
Evaluable
Patients)

| Alisertib + Gemcitabine (NCT01924260) [1] | Alisertib: 50 mg BID, Days 1-3, 8-10, 15-17 Gemcitabine:

1000 mg/m², Days 1, 8, 15 Cycle length: 28 days [1] | Neutropenia (at DL3 & DL4) [1] | Neutropenia

(54%) Thrombocytopenia Leukopenia Anemia [1] | PR: 9% (2/22) SD: 64% (14/22) Median PFS: 4.1

months [1] | | Alisertib + TAK-228 (mTOR Inhibitor) (Preclinical & Phase I) [2] [3] | Alisertib: 30 mg

BID, Days 1-7 TAK-228: 2 mg daily, continuous dosing Cycle length: 21 days [2] [3] | Not specified in

abstract | Neutropenia Fatigue, Nausea Rash, Mucositis Alopecia [2] [3] | Preclinical models showed

significant tumor growth inhibition and increased apoptosis with the combination [3]. | | Alisertib +

Irinotecan (NCT01923337) [4] | Alisertib: 20 mg BID, Days 1-3 & 8-10 Irinotecan: 100 mg/m², Days 1 &

8 Cycle length: 21 days [4] | Diarrhea, Dehydration, Neutropenia [4] | Hematologic and Gastrointestinal

toxicities [4] | PR: 9% (1/11) in a patient with small cell lung cancer [4]. |
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Detailed Experimental Protocols

For researchers aiming to replicate or build upon these studies, here are the detailed methodologies.

Clinical Trial Design and Dose Escalation

General Study Design: These were open-label, phase I trials with a dose escalation phase followed

by an expansion cohort in specific cancers (e.g., pancreatic adenocarcinoma) [1] [4].
Dose Escalation Method: The trials employed a standard "3 + 3" design [1] [3]. In this rule-based

design:
Three patients are enrolled at a given dose level.

If 0 of 3 experience a DLT, escalation proceeds to the next dose level.
If 1 of 3 experiences a DLT, three additional patients are enrolled at that same dose level.

If ≤1 of 6 experience a DLT, escalation continues. The MTD is exceeded if ≥2 of 3 or ≥2 of 6
patients experience a DLT [5].

Definition of DLT: Typically included any Grade 3+ non-hematologic toxicity (not reversible to Grade
≤2 within 96 hours), Grade 4 neutropenia lasting >96 hours or associated with fever, and Grade 4

thrombocytopenia [1] [4].

Patient Selection Criteria

Key Inclusion Criteria:

Advanced solid tumors refractory to standard treatment.
ECOG Performance Status of 0-2.

Adequate bone marrow, hepatic, and renal function [1] [4].
Key Exclusion Criteria:

History of Gilbert's syndrome (due to Alisertib metabolism via glucuronidation) [1] [4].
Known strong CYP3A4 inducers or inhibitors [4].

Active or symptomatic brain metastases [1].

Preclinical Assessment Workflow (TAK-228 Combination Study)
[3]

The following diagram outlines the key experiments used to establish the rationale for the Alisertib and

TAK-228 combination trial.
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Detailed Preclinical Methods [3]:

Cell Viability Assays: TNBC cell lines were treated with Alisertib alone and in combination with
TAK-228. Proliferation was assessed after 96 hours using the CellTiter-Glo Luminescent Cell
Viability Assay.
Immunoblotting Analysis: Treated cells were lysed, and proteins were electrophoresed. Membranes

were probed with antibodies against mTOR pathway markers (S6RP, pS6RP, 4EBP1, p4EBP1) and
developed using an Odyssey Infrared Imaging System.
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Cell-Cycle Analysis: Cells transduced with the FUCCI (fluorescent ubiquitination-based cell-
cycle indicator) system were treated and monitored via live-cell microscopy to track cell-cycle phase
transitions in real-time.

In Vivo PDX Models: TNBC Patient-Derived Xenograft (PDX) models were randomized into
treatment groups (vehicle, TAK-228, Alisertib, combination). Tumor volumes were measured twice

weekly, and tumor growth inhibition (TGI) was calculated.

Key Considerations for Protocol Development

Therapeutic Window for Targeted Agents: While the RP2D for Alisertib with gemcitabine was 50

mg BID, its combination with TAK-228 had a lower MTD (30 mg BID) [1] [2]. This highlights the need
for combination-specific dose finding, as the maximum feasible dose may not always be the most

effective, especially for targeted therapies [6].
Overlapping Toxicity Profile: The primary DLT across combinations was neutropenia, with

significant gastrointestinal toxicity (diarrhea, mucositis) also observed [1] [2] [4]. Proactive monitoring
and supportive care plans are essential.

Pharmacodynamic Biomarkers: Preclinical data suggests "% aligned spindles (AS)" is a robust,
sustained pharmacodynamic marker for Aurora A inhibition, more viable than mitotic index (MI) for

defining dose-response in clinical trials [7]. Incorporating such biomarkers can help determine the
biologically effective dose.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Alisertib Combination Therapy: Phase I Trial Designs and

Outcomes]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548303#alisertib-dose-escalation-phase-i-trial-design]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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